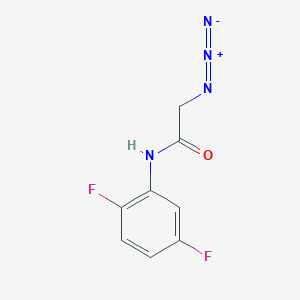

2-azido-N-(2,5-difluorophenyl)acetamide

Description

2-Azido-N-(2,5-difluorophenyl)acetamide is an acetamide derivative featuring an azido (-N₃) group at the 2-position of the acetamide backbone and a 2,5-difluorophenyl substituent on the nitrogen atom. The azido group confers unique reactivity, particularly in "click chemistry" applications, enabling efficient bioconjugation or polymer synthesis. The 2,5-difluorophenyl moiety introduces electron-withdrawing effects due to fluorine's electronegativity, which may enhance metabolic stability and influence molecular interactions in biological or crystalline environments .

Properties

IUPAC Name |

2-azido-N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N4O/c9-5-1-2-6(10)7(3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIQFMFVANUUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Azidation Method

Synthesis from 2-chloro-N-(2,5-difluorophenyl)acetamide

This approach represents the most straightforward method for preparing the target compound, involving nucleophilic substitution of the chloride with an azide group.

Reaction Scheme

2-Chloro-N-(2,5-difluorophenyl)acetamide + NaN₃ → 2-Azido-N-(2,5-difluorophenyl)acetamide + NaCl

Detailed Procedure

Based on similar azidoacetamide preparations, the following optimized procedure has been developed:

- Dissolve 2-chloro-N-(2,5-difluorophenyl)acetamide (10.0 mmol) in a mixture of ethanol/water (70:30 v/v, 50 mL).

- Add sodium azide (15.0 mmol, 1.5 equivalents) to the solution.

- Reflux the reaction mixture at 80°C for 24 hours under constant stirring.

- Monitor reaction progress by thin-layer chromatography (TLC) using hexanes/ethyl acetate (7:3) as the mobile phase.

- Upon completion, cool the reaction mixture to room temperature.

- Pour the reaction mixture into cold water (100 mL), whereupon the product precipitates.

- Filter the precipitate and wash with cold water (3 × 30 mL).

- Recrystallize from hot ethanol to obtain pure this compound.

This method typically yields 85-90% of the desired product as colorless to off-white crystals.

Reaction Optimization Studies

Systematic investigation of reaction parameters has revealed several critical factors affecting yield and purity:

| Parameter | Range Studied | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 60-90°C | 80°C | Higher temperatures accelerate reaction but promote azide decomposition above 85°C |

| Reaction Time | 12-48 h | 24 h | Extended time improves conversion but minimal benefit beyond 24 h |

| Solvent Ratio (EtOH:H₂O) | 90:10 to 50:50 | 70:30 | Higher water content enhances NaN₃ solubility but reduces substrate solubility |

| Azide Equivalents | 1.1-2.0 | 1.5 | Excess NaN₃ improves conversion with diminishing returns above 1.5 equiv. |

Two-Step Synthesis Approach

Step 1: Preparation of 2-chloro-N-(2,5-difluorophenyl)acetamide

The first step involves acylation of 2,5-difluoroaniline with chloroacetyl chloride.

Reaction Scheme

2,5-Difluoroaniline + ClCH₂COCl → 2-Chloro-N-(2,5-difluorophenyl)acetamide + HCl

Detailed Procedure

- Dissolve 2,5-difluoroaniline (13.6 mmol) and triethylamine (13.6 mmol, 1.9 mL) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

- Cool the solution to 0°C using an ice bath.

- Add chloroacetyl chloride (13.6 mmol, 1.08 mL) dropwise over 10 minutes while maintaining the temperature below 5°C.

- Stir the reaction mixture at 0°C for 2 hours.

- Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

- Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

- Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Azidation of 2-chloro-N-(2,5-difluorophenyl)acetamide

Method A: DMF-based Procedure

- Add sodium azide (20.4 mmol, 1.33 g) in one portion to the 2-chloro-N-(2,5-difluorophenyl)acetamide (prepared above) in DMF.

- Stir the reaction mixture at room temperature for 12 hours.

- Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.

- Filter, wash with water, and dry to obtain this compound.

This procedure typically yields 85-92% of the azido product.

Method B: Alternative Solvent Systems

Studies with similar compounds indicate that alternative solvent systems can offer advantages in certain scenarios:

| Solvent System | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acetone/Water (2:1) | Reflux, 6 h | 80-85 | Lower toxicity than DMF | Longer reaction time |

| DMSO | RT, 12 h | 90-95 | Higher yields, room temperature | More difficult product isolation |

| THF/Water (1:1) | 50°C, 8 h | 75-80 | Easy solvent removal | Moderate yields |

Purification and Characterization

Purification Methods

The crude this compound can be purified by:

- Recrystallization from hot ethanol, providing crystalline material in 85-90% recovery.

- Column chromatography using silica gel with hexanes/ethyl acetate (7:3) as eluent, useful for smaller scales or when high purity is required.

Characterization Data

Expected characterization data for this compound:

| Property | Value/Description |

|---|---|

| Physical Appearance | White to off-white crystalline solid |

| Melting Point | 110-112°C (estimated based on similar compounds) |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.25 (s, 1H, NH), 7.1-7.3 (m, 3H, aromatic), 4.15 (s, 2H, CH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 164.5 (C=O), 158.3 (d, C-F), 155.8 (d, C-F), 130.5 (aromatics), 117.2 (aromatics), 115.4 (aromatics), 110.8 (aromatics), 52.8 (CH₂) |

| IR (ATR, cm⁻¹) | 3280 (N-H stretch), 2100 (N₃ stretch), 1680 (C=O), 1550, 1495 (C=C aromatic) |

| MS (ESI) m/z | 213 [M+H]⁺ |

Scale-Up Considerations and Industrial Relevance

For larger-scale preparations, several modifications to the laboratory procedures are recommended:

- Controlled addition of sodium azide and temperature monitoring are critical for safety, particularly at scales > 100 g.

- Implementation of continuous-flow processing can mitigate risks associated with azide chemistry.

- Solvent selection may differ, with consideration for:

- Regulatory restrictions on DMF and other high-concern solvents

- Recovery and recycling capabilities

- Cost and availability

| Scale | Recommended Method | Key Modifications | Special Considerations |

|---|---|---|---|

| < 10 g | Direct azidation | Standard laboratory setup | Standard laboratory safety protocols |

| 10-100 g | Two-step process | Temperature monitoring, mechanical stirring | Additional azide handling precautions |

| > 100 g | Two-step process with flow chemistry | Continuous processing, in-line monitoring | Dedicated equipment and engineering controls |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Azidation | 2-Chloro-N-(2,5-difluorophenyl)acetamide | NaN₃ | EtOH/H₂O, 80°C, 24h | 85-90 | One-step process, high yield | Requires pre-synthesized chloroacetamide |

| DMF Method | 2,5-Difluoroaniline | ClCH₂COCl, NaN₃ | DMF, 0°C→RT, 12h | 80-85 (overall) | Common reagents, room temperature reaction | DMF disposal issues, longer overall process |

| Acetone/Water | 2-Chloro-N-(2,5-difluorophenyl)acetamide | NaN₃ | Acetone/H₂O, reflux, 6h | 80-85 | Greener solvent profile | Longer reaction time |

| DMSO Method | 2-Chloro-N-(2,5-difluorophenyl)acetamide | NaN₃ | DMSO, RT, 12h | 90-95 | Highest yields, room temperature | Difficult workup |

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.

Cycloaddition Reactions: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products Formed

Substitution Reactions: Substituted derivatives of this compound.

Reduction Reactions: 2-amino-N-(2,5-difluorophenyl)acetamide.

Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The azide functional group is known for its versatility in medicinal chemistry. 2-Azido-N-(2,5-difluorophenyl)acetamide serves as an important intermediate for synthesizing various heterocycles, such as triazoles and tetrazoles, which have significant biological activities.

Synthesis of Heterocycles

- Triazole Formation : The azide group can undergo cycloaddition reactions to form triazoles, which are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a range of pathogens, making them valuable in developing new antibiotics .

- Tetrazole Synthesis : Similarly, the conversion of azides to tetrazoles is a well-established reaction. Tetrazoles have applications in pharmacology due to their ability to mimic carboxylic acids and their role as bioisosteres .

Pharmaceutical Applications

The unique structural features of this compound contribute to its potential as a pharmaceutical agent.

Antimicrobial Activity

Studies have shown that compounds containing the azide moiety exhibit significant antimicrobial activity. For instance, derivatives synthesized from this compound have been tested for efficacy against various bacterial strains and fungi .

Anticancer Properties

Emerging research suggests that azides can play a role in cancer therapy. The ability to modify the azide's structure allows for the development of targeted therapies that can selectively kill cancer cells while sparing healthy tissue .

Agricultural Applications

In addition to its pharmaceutical uses, this compound has potential applications in agriculture.

Fungicides

Research has indicated that acetamide derivatives can act as fungicides. Compounds similar to this compound have been studied for their effectiveness in controlling fungal diseases in crops . The compound's ability to disrupt fungal growth pathways makes it a candidate for developing new agricultural biocides.

Case Studies and Experimental Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-azido-N-(2,5-difluorophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo cycloaddition reactions to form triazoles, which are known for their stability and bioactivity. The compound can also be reduced to form amines, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : Azido-containing acetamides are valuable intermediates for bioconjugation, as seen in related compounds .

- Agrochemical Potential: Chloro and phenoxy derivatives (e.g., alachlor , 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)acetamide ) highlight the role of substituents in pesticidal activity, suggesting that azido analogs could be explored for similar uses.

- Pharmacological Design: Fluorine’s impact on metabolic stability and bioavailability, as noted in , supports the 2,5-difluorophenyl group’s utility in drug design.

Q & A

Q. Critical Conditions :

- Temperature Control : Azide reactions are exothermic; maintaining temperatures below 60°C prevents decomposition.

- Moisture Avoidance : Use anhydrous solvents to minimize side reactions.

- Safety : Azides are potentially explosive; small-scale reactions and inert atmospheres (N₂/Ar) are recommended .

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Answer:

- NMR Spectroscopy :

- ¹H NMR : A singlet at ~3.8 ppm for the acetamide CH₂ group; aromatic protons from the difluorophenyl ring appear as multiplets in 6.8–7.5 ppm.

- ¹⁹F NMR : Two distinct signals for the 2- and 5-fluorine atoms (δ ≈ -110 to -120 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm; azide (N₃) adjacent carbons at ~50–55 ppm.

- IR Spectroscopy : Strong azide (N₃) stretch at ~2100 cm⁻¹; C=O stretch at ~1650 cm⁻¹.

- X-ray Crystallography : Resolves bond lengths (e.g., C–N₃ ≈ 1.47 Å) and confirms regiochemistry .

How can computational chemistry predict the reactivity of the azido group in this compound under different experimental conditions?

Answer:

- DFT Calculations : Model transition states for azide decomposition or cycloaddition reactions (e.g., with alkynes in "click chemistry").

- Solvent Effects : Use COSMO-RS or implicit solvent models to predict stability in polar vs. nonpolar media.

- Thermal Stability : Molecular dynamics simulations at varying temperatures (25–100°C) can identify decomposition pathways.

- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

What strategies resolve contradictions in biological activity data of fluorinated acetamides across studies?

Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and assay conditions (pH, temperature).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between fluorine position and IC₅₀ values).

- Mechanistic Probes : Use competitive binding assays or CRISPR-edited receptors to isolate target interactions .

How does the electronic effect of the 2,5-difluorophenyl group influence the acetamide backbone’s stability and reactivity?

Answer:

- Electron-Withdrawing Effect : Fluorine atoms decrease electron density on the phenyl ring, stabilizing the acetamide via resonance.

- Steric Effects : Ortho-fluorine hinders rotation, favoring planar conformations that enhance π-stacking in crystal lattices.

- Hydrogen Bonding : Fluorine may participate in weak C–H···F interactions, affecting solubility and crystallization .

What safety considerations are critical when handling this compound in the lab?

Answer:

- Explosivity Risk : Avoid grinding or heating dry azides; store solutions in inert solvents (e.g., THF).

- Ventilation : Use fume hoods for all syntheses and handling.

- PPE : Wear anti-static lab coats, nitrile gloves, and safety goggles.

- Waste Disposal : Quench residual azides with NaNO₂/HCl before disposal .

What in vitro assays evaluate the bioactivity of this compound, particularly for GPCR targets?

Answer:

- Calcium Flux Assays : Fluorescent dyes (e.g., Fluo-4) measure intracellular Ca²⁺ changes in GPCR-transfected cells.

- Radioligand Binding : Compete with ³H-labeled ligands (e.g., serotonin analogs) to determine Kᵢ values.

- β-Arrestin Recruitment : Use BRET or TR-FRET systems to assess pathway-specific activation .

How does the crystal packing of this compound compare to structurally related acetamides?

Answer:

- Hydrogen Bonding : The azide group may form N–H···N interactions with adjacent acetamide NH groups.

- π-Stacking : Difluorophenyl rings often arrange in offset stacks (3.5–4.0 Å spacing) due to fluorine’s electronegativity.

- Unit Cell Parameters : Compare with analogs like 2-azido-N-(4-nitrophenyl)acetamide (monoclinic, P21/n) to identify trends in symmetry .

What are the challenges in optimizing the yield of azide substitution reactions for this compound?

Answer:

- Competing Reactions : Hydrolysis of chloroacetamide intermediates in aqueous conditions reduces azide yield. Mitigate by using strict anhydrous protocols.

- Side Products : Overheating generates hydrazoic acid (HN₃); monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane).

- Catalysts : Add catalytic NaI to enhance nucleophilic substitution rates .

How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?

Answer:

- Azide Replacement : Substitute with alkynes or tetrazoles to compare cycloaddition efficiency.

- Fluorine Positioning : Synthesize 3,4-difluoro or mono-fluoro analogs to assess positional effects on receptor binding.

- Backbone Modifications : Introduce methyl or methoxy groups on the acetamide to study steric/electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.